molecular formula C19H23NO3 B266958 N-(2,4-dimethylphenyl)-4-(2-ethoxyethoxy)benzamide

N-(2,4-dimethylphenyl)-4-(2-ethoxyethoxy)benzamide

Cat. No. B266958
M. Wt: 313.4 g/mol
InChI Key: DPBCOBMMQJLENW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethylphenyl)-4-(2-ethoxyethoxy)benzamide, commonly known as DMEB, is a chemical compound with potential applications in scientific research. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.

Mechanism of Action

The mechanism of action of DMEB involves binding to the SH3 domain of Grb2, which disrupts the interaction between Grb2 and its downstream signaling partners. This disruption leads to a cascade of downstream effects, including changes in gene expression and cell proliferation.
Biochemical and Physiological Effects:
DMEB has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. This compound also has anti-inflammatory effects and has been studied for its potential use in treating autoimmune diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One advantage of using DMEB in lab experiments is its specificity for the Grb2 protein. This allows researchers to study the interaction between DMEB and Grb2 without interference from other proteins. However, one limitation of using DMEB is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on DMEB. One area of interest is the development of new compounds based on the structure of DMEB that have improved solubility and bioavailability. Another area of interest is the identification of new protein targets for DMEB, which could lead to the development of new therapies for a variety of diseases. Finally, researchers are interested in studying the effects of DMEB in vivo, which could provide valuable information about its potential use in clinical settings.

Synthesis Methods

DMEB is synthesized by reacting 2,4-dimethylphenylamine with 4-(2-ethoxyethoxy)benzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction takes place in a solvent such as dichloromethane or dimethylformamide at room temperature, and the product is obtained by filtration and recrystallization.

Scientific Research Applications

DMEB has potential applications in scientific research as a tool for studying protein-protein interactions. This compound is known to bind to the SH3 domain of the protein Grb2, which is involved in cell signaling pathways. By studying the interaction between DMEB and Grb2, researchers can gain insight into the molecular mechanisms of cell signaling and develop new therapies for diseases such as cancer.

properties

Molecular Formula

C19H23NO3

Molecular Weight

313.4 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-4-(2-ethoxyethoxy)benzamide

InChI

InChI=1S/C19H23NO3/c1-4-22-11-12-23-17-8-6-16(7-9-17)19(21)20-18-10-5-14(2)13-15(18)3/h5-10,13H,4,11-12H2,1-3H3,(H,20,21)

InChI Key

DPBCOBMMQJLENW-UHFFFAOYSA-N

SMILES

CCOCCOC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)C)C

Canonical SMILES

CCOCCOC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)C)C

Origin of Product

United States

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